2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-2-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-14-6-9-20-10-7-14)18-8-11-21-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBUXSWWNYDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with phenyl and tetrahydro-2H-pyran-4-yl groups under controlled conditions. One common method involves the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with phenylmagnesium bromide in tetrahydrofuran at low temperatures . The reaction mixture is then gradually warmed to room temperature and quenched with water and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural or functional similarities with 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide:
Compound A : 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine
- Structural Differences : Incorporates a thiomorpholinyl-dioxide group and an indole ring instead of a morpholine-carboxamide.
- Patented as a novel crystalline form, suggesting improved stability and formulation properties compared to amorphous analogs .
Compound B : N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508)
- Structural Differences : Replaces the morpholine-phenyl group with a fluorophenyl urea substituent.
- Used in pharmaceutical intermediates and custom synthesis .
Compound C : N-(4-{2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl}phenyl)tetrahydrofuran-2-carboxamide
- Structural Differences : Substitutes tetrahydrofuran (THF) for tetrahydropyran (THP) in the carboxamide side chain.
- Impact: Smaller ring size (THF vs. Molecular formula C₂₄H₂₇N₅O₃; molecular weight 433.51 g/mol .
Compound D : N3-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methylbiphenyl-3,4'-dicarboxamide
Comparative Analysis Table
Functional and Pharmacological Insights
- Solubility and Bioavailability : The THP group in the target compound and Compound B improves solubility compared to THF analogs (e.g., Compound C), as THP’s larger ring size balances lipophilicity and polarity .
- Target Selectivity : The morpholine-phenyl moiety in the target compound may favor interactions with ATP-binding pockets in kinases, whereas Compound A’s indole-thiomorpholinyl structure could target oxidative stress pathways .
- Synthetic Complexity : Compound D’s dual carboxamide and biphenyl structure requires multi-step synthesis, whereas the target compound’s simpler scaffold allows for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
